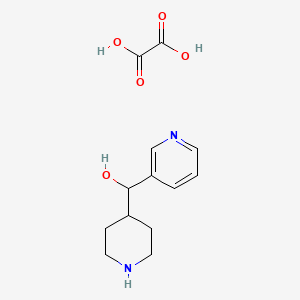

Piperidin-4-yl(pyridin-3-yl)methanol oxalate

Description

Properties

Molecular Formula |

C13H18N2O5 |

|---|---|

Molecular Weight |

282.29 g/mol |

IUPAC Name |

oxalic acid;piperidin-4-yl(pyridin-3-yl)methanol |

InChI |

InChI=1S/C11H16N2O.C2H2O4/c14-11(9-3-6-12-7-4-9)10-2-1-5-13-8-10;3-1(4)2(5)6/h1-2,5,8-9,11-12,14H,3-4,6-7H2;(H,3,4)(H,5,6) |

InChI Key |

WFASNJKSNKHFIE-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C(C2=CN=CC=C2)O.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Use of Weinreb Amide Intermediates

A key approach involves the use of N-Boc-protected piperidine-4-carboxylic acid derivatives converted into Weinreb amides, which serve as versatile intermediates for nucleophilic addition reactions to introduce heteroaryl substituents.

- t-Boc-piperidine-4-carboxylic acid is treated with 1,1’-carbonyldiimidazole (CDI) and N,O-dimethylhydroxylamine to afford the Weinreb amide intermediate.

- Brominated pyridine derivatives (e.g., 3-bromopyridine) are lithiated using n-butyllithium at low temperatures (-78 °C) to generate the corresponding organolithium species.

- This organolithium reagent is then reacted with the Weinreb amide to yield the ketone intermediate, Piperidin-4-yl(pyridin-3-yl)methanone.

- Subsequent reduction of the ketone to the corresponding alcohol, Piperidin-4-yl(pyridin-3-yl)methanol, is achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

This method provides high regioselectivity and good yields for the target alcohol intermediate.

Alternative Alkylation and Substitution Methods

Other reported methods include:

- Alkylation of piperidine derivatives with bromomethyl-pyridine under basic conditions (e.g., potassium carbonate in acetonitrile) to form the substituted piperidine intermediates.

- Use of Eschenmoser’s salt (N,N-dimethylmethyleneammonium iodide) for selective alkylation reactions on indole or azaindole derivatives, which can be adapted for related heterocyclic systems.

Formation of the Oxalate Salt

The conversion of Piperidin-4-yl(pyridin-3-yl)methanol to its oxalate salt is typically performed by:

- Dissolving the free base alcohol in an appropriate solvent such as ethanol or methanol.

- Adding oxalic acid (1 equivalent or stoichiometric amounts) to the solution under stirring at ambient or slightly elevated temperature.

- The salt precipitates out or can be induced to crystallize by cooling or addition of anti-solvents.

- Filtration and drying yield the pure oxalate salt.

This salt formation improves the compound’s physicochemical properties, including enhanced crystallinity, stability, and often better handling characteristics for pharmaceutical applications.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc-protection of piperidine-4-carboxylic acid | Standard Boc2O, base (e.g., triethylamine), solvent (DCM) | ~90 | Protects amine for selective reactions |

| Conversion to Weinreb amide | CDI, N,O-dimethylhydroxylamine, solvent (THF) | 85-95 | Key intermediate for nucleophilic addition |

| Lithiation of 3-bromopyridine | n-BuLi, -78 °C, dry ether or THF | Quantitative | Low temperature critical for selectivity |

| Addition to Weinreb amide | Room temperature to 0 °C | 80-90 | Forms ketone intermediate |

| Reduction of ketone to alcohol | NaBH4 or LiAlH4, cold conditions | 75-85 | Avoids over-reduction or side reactions |

| Salt formation with oxalic acid | Ethanol, room temperature, stirring | >90 | Crystallization improves purity |

Supporting Analytical Characterization

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the structure and purity of intermediates and final products.

- Infrared Spectroscopy (IR): Confirms functional groups such as hydroxyl and amine salt formation.

- Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD): Used to characterize polymorphs and confirm crystalline nature of the oxalate salt.

- Mass Spectrometry (MS): Confirms molecular weight and identity.

Summary and Professional Insights

The preparation of Piperidin-4-yl(pyridin-3-yl)methanol oxalate is a multi-step process involving:

- Protection and activation of piperidine intermediates.

- Regioselective lithiation and nucleophilic addition to form the key ketone intermediate.

- Controlled reduction to the alcohol.

- Salt formation with oxalic acid to yield a stable, crystalline oxalate salt.

The synthetic route is robust, scalable, and supported by extensive analytical characterization. The use of Weinreb amide intermediates is particularly advantageous for introducing the heteroaryl substituent with high selectivity and yield. Salt formation enhances pharmaceutical applicability.

Chemical Reactions Analysis

Types of Reactions

Piperidin-4-yl(pyridin-3-yl)methanol oxalate can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form a carbonyl group.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The hydrogen atoms on the piperidine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of piperidin-4-yl(pyridin-3-yl)ketone.

Reduction: Formation of piperidin-4-yl(piperidin-3-yl)methanol.

Substitution: Formation of various substituted piperidine and pyridine derivatives.

Scientific Research Applications

Piperidin-4-yl(pyridin-3-yl)methanol oxalate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperidin-4-yl(pyridin-3-yl)methanol oxalate involves its interaction with specific molecular targets. The piperidine and pyridine rings can interact with enzymes and receptors, modulating their activity. This compound may also influence various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Piperidine-Pyridine Derivatives

Impact of Substituents on Pharmacological Activity

- Pyridine Ring Modifications: The position and nature of substituents on the pyridine ring significantly influence activity. For example, the 6-amino group in [1-(6-aminopyridin-3-yl)piperidin-4-yl]methanol may enhance hydrogen bonding but reduces antiproliferative efficacy compared to the unsubstituted pyridin-3-yl group in this compound .

- Piperidine Scaffold : Derivatives with morpholine or oxetane substituents (e.g., 4-(Oxetan-3-yl)piperidine oxalate) exhibit altered pharmacokinetic profiles due to increased polarity .

- Salt Formation: Oxalate salts improve aqueous solubility, as seen in this compound and 4-(Oxetan-3-yl)piperidine oxalate, which are preferred for in vivo studies .

Key Research Findings

- Anticancer Activity: Piperidin-4-yl methanol derivatives demonstrate broad-spectrum antiproliferative effects. Compound 5a (methyl-substituted) showed lethal effects on melanoma (SK-MEL-5), breast cancer (MDA-MB-468), and renal cancer cell lines .

- Solubility and Bioavailability: Oxalate salts exhibit superior solubility in polar solvents (e.g., methanol, water), critical for formulation .

- Structural Limitations : Trimethoxyphenyl derivatives or bulky substituents (e.g., tert-butyldimethylsilyl) reduce activity, highlighting the importance of steric and electronic optimization .

Biological Activity

Piperidin-4-yl(pyridin-3-yl)methanol oxalate is a compound with significant biological activity, primarily due to its unique structural features that allow it to interact with various biological targets. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 282.29 g/mol. The compound features a piperidine ring and a pyridine moiety linked through a methanol group, which enhances its solubility and stability, making it suitable for medicinal chemistry applications.

The biological activity of this compound is attributed to its ability to act as a ligand for various receptors and enzymes. It can modulate enzyme activities, potentially serving as an inhibitor or activator depending on the target. The piperidine and pyridine rings are crucial for binding to active sites of enzymes, influencing their functionality.

1. Enzyme Inhibition

This compound has been shown to inhibit several key enzymes:

- Acetylcholinesterase (AChE) : This enzyme plays a critical role in neurotransmission. Compounds with similar structures have demonstrated significant AChE inhibitory activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's .

2. Antibacterial Activity

Research indicates that derivatives of piperidine exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. These findings suggest potential applications in developing new antibacterial agents .

3. Anticancer Potential

The compound's structural characteristics may also confer anticancer properties. Similar piperidine derivatives have been evaluated for their ability to inhibit cancer cell proliferation, indicating a potential role in cancer therapy .

Case Studies and Research Findings

Case Study 1: Enzyme Inhibition

In a study assessing the enzyme inhibition capabilities of piperidine derivatives, compounds were tested against AChE and urease. The results showed that several derivatives exhibited IC50 values significantly lower than standard inhibitors, suggesting enhanced potency .

Case Study 2: Antibacterial Screening

A series of synthesized compounds containing piperidine moieties were screened for antibacterial activity. The results demonstrated that certain derivatives had strong inhibitory effects against specific bacterial strains, supporting their potential use as new antibiotics .

Comparative Analysis of Structural Analogues

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Similarity Index | Notable Features |

|---|---|---|

| (1-Benzylpiperidin-4-yl)methanol | 0.93 | Benzyl substitution enhances lipophilicity |

| 1-Benzyl-4-methylpiperidin-3-ol | 0.88 | Methyl group at position 4 increases activity |

| 1-(Phenylmethyl)-3-pyrrolidinemethanol | 0.88 | Pyrrolidine ring adds different steric properties |

The unique dual heterocyclic structure of this compound allows for diverse interactions with biological targets compared to other compounds that may only feature one heterocyclic system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.